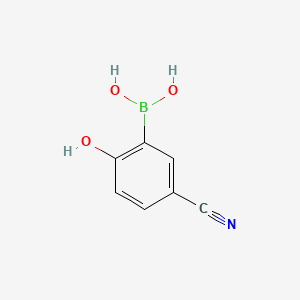

5-Cyano-2-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-cyano-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWBHAJKEPWEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681885 | |

| Record name | (5-Cyano-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-57-3 | |

| Record name | B-(5-Cyano-2-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyano-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

CAS Number: 1256355-57-3

This technical guide provides an in-depth overview of 5-Cyano-2-hydroxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 1256355-57-3 | [1] |

| Molecular Formula | C₇H₆BNO₃ | [1] |

| Molecular Weight | 162.94 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| IUPAC Name | (5-cyano-2-hydroxyphenyl)boronic acid | |

| Storage Temperature | -20°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A representative synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

References

5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

Molecular Weight: 162.94 g/mol

This technical guide provides an in-depth overview of 5-Cyano-2-hydroxyphenylboronic acid, a key reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a detailed, representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Specifications

This compound is a specialized organoboron compound utilized as a building block in the synthesis of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 162.94 g/mol | [1][2] |

| Molecular Formula | C₇H₆BNO₃ | [1][2] |

| CAS Number | 1256355-57-3 | [1][2] |

| IUPAC Name | (5-cyano-2-hydroxyphenyl)boronic acid | [2] |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity (by HPLC) | >95.0% | [2] |

| SMILES | OB(O)C1=C(O)C=CC(=C1)C#N | [2] |

| Storage Conditions | -20°C | [1] |

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl or aryl-vinyl scaffolds. These structural motifs are prevalent in many biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the cyano and hydroxyl groups on the phenyl ring provides sites for further functionalization, making it a versatile reagent for creating libraries of compounds for drug discovery.

Experimental Protocols: Representative Suzuki-Miyaura Cross-Coupling

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Note: This is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a 2'-hydroxy-4'-cyano-biphenyl derivative.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane until a homogeneous solution is formed.

-

Addition of Reagents: Add the catalyst solution to the round-bottom flask containing the solids.

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1 M.

-

Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Experimental Workflow for Synthesis.

References

An In-Depth Technical Guide to the Synthesis of 5-Cyano-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step synthetic protocol for 5-Cyano-2-hydroxyphenylboronic acid, an important building block in medicinal chemistry and materials science. The synthesis involves the initial preparation of the key intermediate, 4-bromo-2-cyanophenol, followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis to yield the target compound.

Step 1: Synthesis of 4-Bromo-2-cyanophenol

The initial step focuses on the synthesis of the precursor, 4-bromo-2-cyanophenol, from 5-bromosalicylaldehyde. This reaction is a dehydration of an oxime intermediate.

Experimental Protocol:

A solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) is prepared in formic acid. To this solution, hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) are added sequentially. The resulting mixture is stirred at 100 °C for 7 hours. Upon completion, the formic acid is removed by evaporation under reduced pressure. The residue is then dissolved in ethyl acetate, and the organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is again removed by evaporation. Petroleum ether is added to the residue to induce crystallization. The precipitated solid is collected by filtration to yield 4-bromo-2-cyanophenol.

Quantitative Data for Step 1:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 5-Bromosalicylaldehyde | 201.02 | 80.0 | 0.40 | - |

| Hydroxylamine HCl | 69.49 | 36.0 | 0.52 | - |

| Sodium Formate | 68.01 | 37.0 | 0.52 | - |

| 4-Bromo-2-cyanophenol | 198.02 | 75.2 | 0.38 | 95 |

Step 2: Synthesis of this compound

This step involves the palladium-catalyzed Miyaura borylation of 4-bromo-2-cyanophenol with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester to the desired boronic acid. The Miyaura borylation is a robust and versatile method for the formation of carbon-boron bonds.

Experimental Protocol:

Part A: Miyaura Borylation

In a glovebox, a flask is charged with 4-bromo-2-cyanophenol (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq.). Anhydrous 1,4-dioxane is added as the solvent. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere. The progress of the reaction should be monitored by TLC or LC-MS. Once the starting material is consumed, the reaction mixture is cooled to room temperature.

Part B: Hydrolysis

The reaction mixture from Part A is filtered, and the solvent is removed under reduced pressure. The resulting crude boronate ester is then dissolved in a suitable solvent mixture, such as THF/water. An acid, for example, hydrochloric acid, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS). The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Purification:

Purification of the crude product can be achieved by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture. Alternatively, column chromatography on silica gel can be employed.

Quantitative Data for Step 2 (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Bromo-2-cyanophenol | 198.02 | 1.0 |

| Bis(pinacolato)diboron | 253.94 | 1.1 |

| Potassium Acetate | 98.14 | 2.5 |

| PdCl₂(dppf) | 731.70 | 0.03 |

| This compound | 162.94 | - |

Overall Synthesis Workflow

An In-depth Technical Guide to 5-Cyano-2-hydroxyphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a substituted phenolic ring, makes it a versatile building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in cross-coupling reactions and its potential as a scaffold in drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | (5-Cyano-2-hydroxyphenyl)boronic acid | [1] |

| CAS Number | 1256355-57-3 | [2][3] |

| Molecular Formula | C₇H₆BNO₃ | [2][3] |

| Molecular Weight | 162.94 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | Data not available. Estimated to be in the range of 150-250 °C, typical for substituted phenylboronic acids. | N/A |

| Boiling Point | Data not available. Decomposes upon strong heating. | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar organic solvents. | General knowledge for similar boronic acids. |

| pKa | Data not available. The pKa of the boronic acid moiety is expected to be in the range of 8-9, while the phenolic hydroxyl group is expected to have a pKa around 10. | Estimated based on related structures. |

| Storage | Store at -20°C.[2][3] | [2][3] |

Synthesis and Purification

Synthetic Route

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route starts from 2-bromo-4-cyanophenol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Bromo-4-cyanophenol

-

Protecting agent (e.g., Chloromethyl methyl ether, MOM-Cl)

-

Base (e.g., Diisopropylethylamine, DIPEA)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Protection of the hydroxyl group: Dissolve 2-bromo-4-cyanophenol in an appropriate solvent like dichloromethane. Add a base such as DIPEA, followed by the dropwise addition of the protecting agent (e.g., MOM-Cl) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

-

Grignard reagent formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine. Add a solution of the protected 2-bromo-4-cyanophenol in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux the mixture until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78°C and add a solution of trimethyl borate in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Deprotection: Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl. This will hydrolyze the boronate ester and simultaneously remove the protecting group. Stir the mixture vigorously for a few hours.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Purification

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or methanol).

-

Slowly add a co-solvent in which the compound is less soluble (e.g., hexanes or water) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Spectroscopic Data

While a publicly available, fully assigned NMR spectrum for this compound is not available, a theoretical spectrum can be predicted based on its structure and data from analogous compounds.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~7.8 (d) | ~138 |

| H4 | ~7.6 (dd) | ~120 |

| H6 | ~7.0 (d) | ~118 |

| -OH | ~10.5 (br s) | N/A |

| -B(OH)₂ | ~8.5 (br s) | N/A |

| C1-B | N/A | ~125 (broad) |

| C2-OH | N/A | ~160 |

| C3 | N/A | ~138 |

| C4 | N/A | ~120 |

| C5-CN | N/A | ~105 |

| C6 | N/A | ~118 |

| CN | N/A | ~119 |

Note: Chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The carbon attached to boron (C1) may appear as a broad signal due to quadrupolar relaxation.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported, boronic acids, in general, are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with diols and the active site serine residues of proteases, making them potent enzyme inhibitors.

Boronic Acids as Enzyme Inhibitors

The empty p-orbital of the sp²-hybridized boron atom makes it a Lewis acid, capable of accepting a lone pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue. This interaction can lead to the formation of a stable tetrahedral boronate adduct, effectively inhibiting the enzyme.

Caption: Mechanism of enzyme inhibition by a boronic acid.

General Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of this compound against a model serine protease (e.g., trypsin) is outlined below.

Materials:

-

Serine protease (e.g., Trypsin)

-

Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer (containing a small percentage of DMSO to ensure solubility).

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control well with DMSO instead of the inhibitor.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures, which are common motifs in many pharmaceutical agents. Furthermore, the presence of the boronic acid functional group suggests potential applications as an enzyme inhibitor. This technical guide provides a foundational understanding of its chemical properties and methodologies for its use, encouraging further exploration of this versatile compound in research and drug development.

References

An In-depth Technical Guide to 5-Cyano-2-hydroxyphenylboronic acid: Structure, Synthesis, and Application in Targeting the ENL YEATS Domain in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-hydroxyphenylboronic acid is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combining a boronic acid moiety, a hydroxyl group, and a cyano group on a phenyl ring, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the structure, properties, and a representative synthesis of this compound. Furthermore, it delves into its application as a crucial component in the development of small molecule inhibitors targeting the ENL YEATS domain, a critical regulator of oncogenic gene expression in acute myeloid leukemia (AML). Detailed experimental protocols for relevant biological assays and a depiction of the associated signaling pathway are also presented to facilitate further research and development in this promising therapeutic area.

Core Compound Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a boronic acid group (-B(OH)₂), a hydroxyl group (-OH), and a cyano group (-C≡N) at positions 1, 2, and 5, respectively.

Chemical Structure:

Caption: ENL YEATS domain's role in leukemia and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of the ENL YEATS domain.

AlphaScreen Assay for ENL-Histone Interaction

This assay is used to quantify the binding of the ENL YEATS domain to an acetylated histone peptide and to determine the potency of inhibitory compounds.

Table 2: AlphaScreen Assay Protocol

| Step | Procedure |

| 1. Reagents | - His-tagged ENL YEATS domain protein\n- Biotinylated histone H3 peptide (e.g., H3K9ac)\n- Streptavidin-coated Donor beads\n- Nickel Chelate Acceptor beads\n- Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS) |

| 2. Compound Preparation | Prepare a serial dilution of the test compound (e.g., starting from 10 mM in DMSO). |

| 3. Assay Plate Preparation | In a 384-well plate, add:\n- 5 µL of test compound dilution\n- 5 µL of His-ENL YEATS domain (final concentration ~50 nM)\n- 5 µL of biotinylated H3 peptide (final concentration ~20 nM) |

| 4. Incubation | Incubate the plate at room temperature for 60 minutes. |

| 5. Bead Addition | Add 5 µL of a mixture of Donor and Acceptor beads (final concentration ~10 µg/mL each) to each well. |

| 6. Final Incubation | Incubate the plate in the dark at room temperature for 60 minutes. |

| 7. Data Acquisition | Read the plate on an AlphaScreen-compatible plate reader. |

| 8. Data Analysis | Calculate the IC₅₀ values from the dose-response curves. |

Cell Viability Assay

This assay measures the effect of ENL inhibitors on the proliferation of leukemia cells, such as the MV4-11 cell line.

Table 3: MV4-11 Cell Viability Assay Protocol

| Step | Procedure |

| 1. Cell Culture | Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂. |

| 2. Cell Seeding | Seed MV4-11 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well. |

| 3. Compound Treatment | Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). |

| 4. Incubation | Incubate the plate for 72 hours at 37°C and 5% CO₂. |

| 5. Viability Reagent Addition | Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions. |

| 6. Incubation | Incubate the plate for the time specified by the reagent manufacturer (typically 1-4 hours). |

| 7. Data Acquisition | Measure the luminescence or absorbance on a plate reader. |

| 8. Data Analysis | Normalize the data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition). |

Conclusion

This compound is a valuable and versatile chemical entity for the development of targeted therapeutics. Its utility as a synthetic building block for the generation of potent and selective inhibitors of the ENL YEATS domain highlights its importance in the field of oncology drug discovery. The experimental protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers working to advance the understanding and therapeutic targeting of epigenetic regulators in cancer. Further exploration of the synthetic accessibility and biological applications of derivatives of this compound is warranted to unlock their full potential in the development of novel medicines.

Navigating the Solubility of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 30, 2025 – Researchers and drug development professionals working with 5-Cyano-2-hydroxyphenylboronic acid now have a comprehensive technical guide detailing the compound's solubility characteristics. This document addresses the current gap in available quantitative data by providing established experimental protocols and summarizing key physical and chemical properties to support laboratory work.

While specific solubility values for this compound in various solvents are not extensively reported in publicly available literature, this guide equips scientists with the necessary methodologies to determine these parameters in-house. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly in applications such as cross-coupling reactions, and for its advancement in drug discovery pipelines.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented below, offering a foundational understanding of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BNO₃ | [1][2][3][4] |

| Molecular Weight | 162.94 g/mol | [1][2][3][4] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity (Assay by HPLC) | >95.0% | [1] |

| CAS Number | 1256355-57-3 | [1] |

| Storage Temperature | -20°C | [2][3] |

General Solubility Considerations for Boronic Acids

The solubility of boronic acids is influenced by several factors, including the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, the presence of polar functional groups can enhance solubility in polar solvents. For phenylboronic acid and its derivatives, studies have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] The esterification of boronic acids also tends to increase their solubility in organic solvents compared to the parent acids.[5][6]

Experimental Protocol for Solubility Determination (Dynamic Method)

For researchers seeking to quantify the solubility of this compound, the following dynamic method, adapted from established protocols for other boronic acids, is recommended.[5][7][8] This method relies on determining the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Equipment:

-

This compound

-

High-purity organic solvents of interest

-

Glass test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe

-

Luminance probe or a device to measure light intensity (optional, for turbidity measurement)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and add it to a known volume of the selected solvent in a glass test tube.

-

Initial Mixing: Place a magnetic stir bar in the test tube, seal it, and begin stirring to create a suspension.

-

Heating and Observation: Gradually heat the suspension in the temperature-controlled bath while continuously stirring.

-

Equilibrium Determination: Carefully observe the solution for the disappearance of turbidity. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.

-

Data Correlation: Repeat the experiment with different concentrations to generate a solubility curve (solubility vs. temperature). The results can be correlated using equations such as the Wilson, NRTL, or Redlich-Kister equations.[5]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

Applications in Drug Discovery

Boronic acids are a significant class of compounds in medicinal chemistry and drug discovery.[9] They are known to be bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs. Their utility often stems from their ability to form reversible covalent bonds with active site serine residues in enzymes, making them effective inhibitors.[10] The development of boronic acid-containing drugs, such as bortezomib for multiple myeloma, highlights the therapeutic potential of this compound class.[11][12] Understanding the solubility of novel boronic acids like this compound is a crucial first step in evaluating their potential as drug candidates, as it impacts formulation, bioavailability, and overall efficacy.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety of 5-Cyano-2-hydroxyphenylboronic Acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for 5-Cyano-2-hydroxyphenylboronic acid (CAS No. 1256355-57-3) was not publicly available at the time of this writing. The information herein is compiled from product data sheets and safety information for structurally related compounds. It is imperative to consult the direct supplier's documentation and perform a thorough risk assessment before handling this chemical.

Chemical Identification and Physical Properties

This compound is a specialized chemical intermediate. The following table summarizes its key identification and physical and chemical properties based on available data.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1256355-57-3 | [1][2][3][4] |

| Molecular Formula | C7H6BNO3 | [1][2][3][4] |

| Molecular Weight | 162.94 g/mol | [3][4][5] |

| Appearance | Off-white to pale yellow solid | [1][2] |

| Purity | >95.0% (HPLC) | [1][2] |

| SMILES | OB(O)C1=C(O)C=CC(=C1)C#N | [5] |

| InChI Key | QXWBHAJKEPWEBD-UHFFFAOYSA-N | [5] |

Hazard Identification and Classification

While a complete GHS classification is not available, product information from suppliers indicates the following hazard statements are associated with this compound.[5]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

The following diagram illustrates the identified hazards.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety. The following recommendations are based on general best practices for boronic acids and available supplier information.

| Parameter | Recommendation | Reference |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [6][7] |

| Storage | Store at -20°C. Keep container tightly closed in a dry place. | [3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7] |

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | [6] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. | [6] |

The following diagram outlines a general workflow for safe handling and the use of personal protective equipment.

First Aid Measures

In the event of exposure, the following first aid measures, based on those for similar chemical compounds, should be taken. Medical attention should be sought immediately.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [8] |

The logical workflow for responding to an exposure event is depicted below.

Firefighting and Accidental Release Measures

| Parameter | Measure | Reference |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [7] |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), oxides of boron. | [6] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [6] |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable container for disposal. Do not let the product enter drains. | [7] |

Toxicological and Ecological Information

Experimental Protocols

No experimental protocols for the determination of the safety data presented were cited in the publicly available product information sheets.

This guide provides a summary of the known safety information for this compound. Due to the limited availability of a complete SDS, users must exercise extreme caution and adhere to the highest safety standards when handling this compound. Always consult the original supplier for the most current and comprehensive safety information.

References

- 1. 5-Cyano-2-hydroxybenzeneboronic acid, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

A Technical Guide to 5-Cyano-2-hydroxyphenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Reagent in Modern Organic Synthesis

This technical guide provides a comprehensive overview of 5-Cyano-2-hydroxyphenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, reliable suppliers, and its application in pivotal organic reactions, complete with a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

This compound, with the CAS number 1256355-57-3, is a valuable reagent in the synthesis of complex organic molecules.[1][2][3][4][5][6][7][8] Its structure, featuring a nitrile, a hydroxyl, and a boronic acid group, makes it a versatile partner in a variety of chemical transformations, particularly in the formation of carbon-carbon bonds.[9][10]

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1256355-57-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₆BNO₃ | [1][3][6][7] |

| Molecular Weight | 162.94 g/mol | [3][6][7] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage Temperature | -20°C | [3][7] |

Sourcing and Availability

A reliable supply of high-purity this compound is crucial for reproducible research and development. Several chemical suppliers offer this reagent in various quantities. The following table provides a comparative summary of prominent suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific | 96% | 250 mg |

| Parchem | Not specified | Inquire for details |

| United States Biological | Highly Purified | Inquire for details |

| BLD Pharm | Not specified | Inquire for details |

| MOLBASE | Not specified | Inquire for details |

| Synblock | ≥98% | Inquire for details |

| Capot Chemical | Not specified | Inquire for details |

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General first aid measures include flushing with water in case of skin or eye contact and moving to fresh air in case of inhalation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures found in many drug candidates.[9][10] this compound is an excellent substrate for these reactions, allowing for the introduction of the 5-cyano-2-hydroxyphenyl moiety into a target molecule.[5]

Signaling Pathway of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental pathway.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is outlined in the diagram below. This involves the careful setup of the reaction under an inert atmosphere, followed by the reaction itself, and finally, workup and purification of the desired product.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. youtube.com [youtube.com]

- 3. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1256355-57-3|(5-Cyano-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

The Emergence of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-hydroxyphenylboronic acid has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid, a hydroxyl group, and a cyano group, offers a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the probable synthetic discovery, detailed experimental protocols for its preparation, and its potential applications in drug discovery, supported by quantitative data and visual diagrams of relevant chemical transformations. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established methodologies for arylboronic acids.

Physicochemical Properties

This compound is typically an off-white to pale yellow solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1256355-57-3 | [1][2] |

| Molecular Formula | C₇H₆BNO₃ | [1][2] |

| Molecular Weight | 162.94 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity (typical) | >95.0% (HPLC) | [1] |

| Storage Temperature | -20°C | [2] |

Postulated Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved from commercially available starting materials such as 2-bromo-4-cyanophenol. The most probable synthetic route involves a protection-metalation-borylation-deprotection sequence. This approach is standard for the synthesis of hydroxyphenylboronic acids where the hydroxyl group's acidity would interfere with the metalation step.

A plausible and detailed experimental protocol is provided below.

Protection of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group in 2-bromo-4-cyanophenol must be protected before the metal-halogen exchange. A common and effective protecting group for this purpose is the methoxymethyl (MOM) ether.

Reaction:

Protocol:

-

To a solution of 2-bromo-4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude MOM-protected intermediate.

-

Purify the crude product by flash column chromatography on silica gel.

Lithium-Halogen Exchange and Borylation

The MOM-protected intermediate can then undergo a lithium-halogen exchange followed by borylation with a trialkyl borate.

Reaction:

Protocol:

-

Dissolve the MOM-protected 1-bromo-2-(methoxymethoxy)-5-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool the solution to -78°C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir at -78°C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.2 eq) to the reaction mixture and continue stirring at -78°C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection and Isolation

The final step is the acidic hydrolysis of the MOM protecting group and the boronic ester to yield the final product.

Reaction:

References

Spectroscopic Profile of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Cyano-2-hydroxyphenylboronic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: (5-Cyano-2-hydroxyphenyl)boronic acid

-

Molecular Formula: C₇H₆BNO₃

-

Molecular Weight: 162.94 g/mol

-

CAS Number: 1256355-57-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated using computational models and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (predicted) | s | 1H | Ar-H (H-6) |

| ~7.8 (predicted) | d | 1H | Ar-H (H-4) |

| ~7.0 (predicted) | d | 1H | Ar-H (H-3) |

| ~10.0 (predicted) | s (broad) | 1H | Ar-OH |

| ~8.5 (predicted) | s (broad) | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~160 (predicted) | C-OH (C-2) |

| ~140 (predicted) | C-H (C-6) |

| ~135 (predicted) | C-H (C-4) |

| ~120 (predicted) | C-CN (C-5) |

| ~118 (predicted) | C-H (C-3) |

| ~115 (predicted) | C-B (C-1) |

| ~110 (predicted) | -C≡N |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (phenolic and boronic acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Sharp | C≡N stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Medium | C-O stretch (phenolic) |

| ~850 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (mass-to-charge ratio) | Ion |

| 163.04 (predicted) | [M+H]⁺ |

| 185.02 (predicted) | [M+Na]⁺ |

| 161.03 (predicted) | [M-H]⁻ |

| 144.03 (predicted) | [M-H₂O-H]⁻ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and vial

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Weigh the appropriate amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to dissolve the sample completely.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a small amount of solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal and anvil thoroughly after the measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of molecular ions of this compound.[1]

Materials:

-

This compound

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

-

Vials and micropipettes

-

Mass spectrometer with an ESI source

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

-

Prepare a dilute sample solution (e.g., 1-10 µg/mL) by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

For positive ion mode analysis, add a small amount of formic acid (0.1% final concentration) to the sample solution to promote protonation.[1]

-

For negative ion mode analysis, a small amount of ammonium hydroxide can be added to promote deprotonation.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[2]

-

Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal ionization.[1]

-

Acquire the mass spectrum in the desired mass range.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Dual Reactivity of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Cyano-2-hydroxyphenylboronic acid is a bifunctional organic compound that presents a unique scaffold for chemical synthesis and drug discovery. Its structure incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a cyano group, a versatile precursor for a multitude of chemical transformations. The presence of a hydroxyl group ortho to the boronic acid can also modulate the reactivity of the boronic acid and participate in intramolecular interactions. This technical guide provides an in-depth analysis of the reactivity of the cyano group within this molecule, offering insights into its potential applications and providing detailed experimental frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1256355-57-3 | [1][2][3] |

| Molecular Formula | C₇H₆BNO₃ | [1][2][3] |

| Molecular Weight | 162.94 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow solid | [3] |

| Purity (by HPLC) | >95.0% | [3] |

Reactivity of the Cyano Group

The cyano group (-C≡N) is a highly versatile functional group that can be converted into a variety of other functionalities, making it a valuable handle in organic synthesis. The principal reactions of the cyano group in this compound are expected to be hydrolysis, reduction, and cycloaddition.

Hydrolysis to Carboxylic Acid

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is fundamental in drug development for converting a nitrile-containing intermediate into a bioactive carboxylic acid derivative.

-

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

-

Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to an imidate intermediate that tautomerizes to an amide, which is subsequently hydrolyzed.

The expected product of hydrolysis is 5-carboxy-2-hydroxyphenylboronic acid .

Typical Reaction Conditions for Aryl Nitrile Hydrolysis:

| Reagents | Solvent | Temperature | Time | Typical Yield |

| 6M HCl (aq) | Dioxane | Reflux | 12-24 h | 80-95% |

| 20% NaOH (aq) | Ethanol/Water | Reflux | 8-16 h | 85-98% |

| H₂SO₄/H₂O | Acetic Acid | 100-120 °C | 6-12 h | 75-90% |

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the cyano group of this compound to a carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

6M Hydrochloric Acid (excess)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and a 1:1 mixture of 1,4-dioxane and 6M hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-carboxy-2-hydroxyphenylboronic acid.

-

Purify the product by recrystallization or column chromatography.

Reduction to a Primary Amine

The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is crucial for introducing a flexible amino-methyl linker, a common pharmacophore in medicinal chemistry.

-

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are powerful reducing agents capable of converting nitriles to primary amines.

-

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is another effective method.

The expected product of reduction is 5-(aminomethyl)-2-hydroxyphenylboronic acid .

Typical Reaction Conditions for Aryl Nitrile Reduction:

| Reagents | Solvent | Temperature | Time | Typical Yield |

| LiAlH₄ | THF or Diethyl Ether | 0 °C to Reflux | 4-12 h | 70-90% |

| BH₃·THF | THF | Reflux | 6-18 h | 75-95% |

| H₂ (50 psi), Raney Ni | Methanol/Ammonia | 25-50 °C | 12-24 h | 80-95% |

Experimental Protocol: Reduction of this compound with Borane-THF Complex

Objective: To reduce the cyano group of this compound to a primary amine.

Materials:

-

This compound (1.0 eq)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1M Hydrochloric Acid

-

1M Sodium Hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Schlenk flask and nitrogen line

Procedure:

-

In a dry Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex solution (3.0 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C).

-

Monitor the reaction by TLC or HPLC.

-

Upon completion (typically 6-18 hours), cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Acidify the mixture with 1M HCl and stir for 30 minutes.

-

Basify the aqueous layer with 1M NaOH to a pH of ~10-11.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Dry the combined organic layers over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 5-(aminomethyl)-2-hydroxyphenylboronic acid.

-

Purify as necessary.

[3+2] Cycloaddition to Tetrazole

The cyano group can undergo a [3+2] cycloaddition reaction with an azide (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.

The expected product is 5-(1H-tetrazol-5-yl)-2-hydroxyphenylboronic acid .

Typical Reaction Conditions for Tetrazole Formation from Aryl Nitriles:

| Reagents | Solvent | Catalyst/Additive | Temperature | Time | Typical Yield |

| NaN₃ | DMF | NH₄Cl | 100-120 °C | 12-24 h | 60-85% |

| NaN₃ | Water | ZnCl₂ | 100 °C | 18-36 h | 70-90% |

| TMSN₃ | Toluene | Dibutyltin oxide | Reflux | 8-16 h | 75-95% |

Experimental Protocol: Synthesis of 5-(1H-tetrazol-5-yl)-2-hydroxyphenylboronic Acid

Objective: To convert the cyano group of this compound into a tetrazole ring.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Ammonium chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

1M Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

-

Heat the mixture to 120 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous mixture).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization to obtain 5-(1H-tetrazol-5-yl)-2-hydroxyphenylboronic acid.

Chemoselectivity and Reactivity of the Boronic Acid Group

While this guide focuses on the cyano group, it is crucial to consider the reactivity of the boronic acid moiety. The primary reaction of the boronic acid group is the Suzuki-Miyaura cross-coupling reaction, which is fundamental for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the arylboronic acid with an aryl or vinyl halide/triflate. The reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). The cyano group is generally stable under these conditions, allowing for selective reaction at the boronic acid site.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a logical workflow for studying the reactivity of this compound.

Caption: Major reaction pathways of this compound.

Caption: A generalized experimental workflow for studying the reactivity.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. The cyano group offers a gateway to a diverse range of functional groups, including carboxylic acids, primary amines, and tetrazoles, which are of significant interest in drug design. This guide provides a foundational understanding and practical protocols for the key transformations of the cyano group in this molecule. While the provided experimental details are based on established chemical principles for analogous compounds, they offer a robust starting point for researchers to explore the rich chemistry of this versatile compound. Further investigation into the chemoselectivity and optimization of reaction conditions will undoubtedly unlock the full potential of this compound in the development of novel therapeutics and functional materials.

References

The Pivotal Role of the Ortho-Hydroxyl Group in the Reactivity of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-hydroxyphenylboronic acid is a versatile reagent in organic synthesis, particularly in the construction of complex biaryl structures, which are prevalent in many pharmaceutical compounds. Its reactivity is intricately modulated by the interplay of its three functional groups: the boronic acid, the cyano group, and, most critically, the ortho-hydroxyl group. This technical guide provides an in-depth analysis of the multifaceted role of the hydroxyl group in influencing the reactivity of this compound, with a focus on its impact on Suzuki-Miyaura coupling and other key chemical transformations. This document synthesizes theoretical principles with practical considerations to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Physicochemical Properties

The reactivity of this compound is fundamentally governed by its electronic and steric properties, which are significantly influenced by its substituents.

| Property | Value/Description | Source |

| CAS Number | 1256355-57-3 | [1][2][3] |

| Molecular Formula | C₇H₆BNO₃ | [2][3] |

| Molecular Weight | 162.94 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity (HPLC) | >95.0% | [2] |

The Influence of the Hydroxyl Group on Reactivity

The presence of a hydroxyl group ortho to the boronic acid moiety is a key structural feature that dictates the unique reactivity of this compound. Its influence can be categorized into several key aspects:

Electronic Effects

The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This increases the electron density at the ortho and para positions. In this compound, the hydroxyl group is ortho to the boronic acid and meta to the electron-withdrawing cyano group. This electronic push from the hydroxyl group can influence the nucleophilicity of the aryl ring and the Lewis acidity of the boron center.

Modulation of Boronic Acid Acidity (pKa)

Intramolecular Interactions and Conformational Control

The ortho-hydroxyl group can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid moiety. This interaction can have several consequences:

-

Conformational Rigidity: The hydrogen bond can lock the conformation of the molecule, influencing its steric profile and how it interacts with other reagents and catalysts.

-

Stabilization of Intermediates: The hydrogen bond can stabilize the boronate anion formed upon reaction with a base, which is a key intermediate in the Suzuki-Miyaura catalytic cycle.[5] This can potentially accelerate the transmetalation step.

-

Modulation of Reactivity: By influencing the orientation of the boronic acid group, the intramolecular hydrogen bond can affect the rate and outcome of cross-coupling reactions.

The following diagram illustrates the potential intramolecular hydrogen bonding.

Caption: Potential intramolecular hydrogen bonding in this compound.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7][8] The reactivity of this compound in this reaction is significantly impacted by its substituents.

General Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Influence of the Hydroxyl and Cyano Groups in the Catalytic Cycle

-

Transmetalation Step: The formation of the boronate anion (Ar-B(OH)₃⁻) upon addition of a base is crucial for the transmetalation step.[8] The electron-withdrawing cyano group facilitates the formation of this anion by increasing the acidity of the boronic acid. The ortho-hydroxyl group can further stabilize this intermediate through intramolecular hydrogen bonding, potentially accelerating the rate of transmetalation.

-

Oxidative Addition and Reductive Elimination: The electronic nature of the arylboronic acid can also influence the rates of oxidative addition and reductive elimination, although these steps are more directly affected by the nature of the organohalide and the phosphine ligands on the palladium catalyst.

Experimental Protocols

While specific, optimized protocols for this compound are not detailed in the searched literature, a general procedure for a Suzuki-Miyaura coupling can be adapted. The following is a representative protocol based on common practices.[9]

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.)

-

Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane/H₂O)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent mixture to the vessel.

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The biaryl motif is a privileged structure in medicinal chemistry. The ability of this compound to participate in the construction of these scaffolds makes it a valuable building block in drug discovery. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the hydroxyl group can serve as a key pharmacophoric feature or a handle for further derivatization.

Conclusion

The ortho-hydroxyl group in this compound plays a pivotal and multifaceted role in modulating its reactivity. Through a combination of electronic effects, control of the boronic acid's acidity, and the potential for intramolecular hydrogen bonding, the hydroxyl group significantly influences the course and efficiency of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of these effects is paramount for the rational design of synthetic routes and the development of novel therapeutics. While quantitative data for this specific molecule remains to be fully elucidated in the public domain, the principles outlined in this guide provide a strong framework for its effective utilization in research and development.

References

- 1. 1256355-57-3|(5-Cyano-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 5-Cyano-2-hydroxybenzeneboronic acid, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. usbio.net [usbio.net]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. rose-hulman.edu [rose-hulman.edu]

The Strategic Utility of 5-Cyano-2-hydroxyphenylboronic Acid in Modern Drug Discovery and Research

For Immediate Release

A comprehensive technical overview exploring the burgeoning research applications of 5-Cyano-2-hydroxyphenylboronic acid reveals its pivotal role as a versatile building block in the synthesis of advanced therapeutic agents and novel chemical sensors. This guide consolidates key findings for researchers, scientists, and drug development professionals, offering a detailed look into its synthetic utility, biological significance, and future potential.

This compound, a specialized organic compound, is emerging as a molecule of significant interest within the scientific community. Its unique structural features, combining a boronic acid, a hydroxyl group, and a cyano group on a phenyl ring, provide a powerful platform for the construction of complex molecules with tailored biological activities. This guide delves into the core applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and its potential in the creation of sophisticated sensing technologies.

Core Chemical Properties

To facilitate its use in research and synthesis, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1256355-57-3 | [1] |

| Molecular Formula | C₇H₆BNO₃ | [1] |

| Molecular Weight | 162.94 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

A primary and highly significant application of this compound and its close derivatives lies in the synthesis of benzoxaborole-based phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition can lead to a reduction in pro-inflammatory cytokines. This makes PDE4 a key target for the treatment of inflammatory conditions such as atopic dermatitis and psoriasis.

The drug Crisaborole, an FDA-approved topical treatment for atopic dermatitis, is a prime example of a benzoxaborole-based PDE4 inhibitor.[2] The synthesis of Crisaborole and its analogs often involves precursors that are structurally analogous to this compound, highlighting the importance of this scaffold in accessing this class of therapeutic agents.[3][4]

The PDE4 Signaling Pathway and Inhibition Mechanism

The mechanism of action of benzoxaborole inhibitors like Crisaborole involves the targeted inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the inflammatory response.

Caption: Mechanism of PDE4 inhibition by benzoxaboroles.

Quantitative Data on PDE4 Inhibition

The potency of benzoxaborole derivatives as PDE4 inhibitors is a critical aspect of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

| Compound | Target | IC₅₀ (nM) | Reference |

| Crisaborole | PDE4B | 57.20 | [3] |

| Compound 72 (a novel derivative) | PDE4B | 0.42 | [3] |

This data clearly demonstrates the potential for developing highly potent PDE4 inhibitors based on the benzoxaborole scaffold, for which this compound is a key synthetic precursor.

Synthetic Utility: Suzuki-Miyaura Coupling